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Compound of Interest

Compound Name: 3-Methoxybut-1-yne

Cat. No.: B1653657

An In-depth Technical Guide to 3-Methoxybut-1-
yhe

This technical guide provides a comprehensive overview of the IUPAC nomenclature, structure,
and properties of 3-methoxybut-1-yne. It is intended for researchers, scientists, and
professionals in the field of drug development and organic chemistry. This document
summarizes available quantitative data, outlines a plausible experimental protocol for its
synthesis, and includes visualizations to illustrate key concepts.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-
methoxybut-1-yne.[1] The structure is characterized by a four-carbon chain with a terminal
alkyne (a triple bond between carbons 1 and 2) and a methoxy group (-OCH?s) attached to the
third carbon atom.

The canonical SMILES representation of the molecule is CC(C#C)OC.[1]
Structure:

Physicochemical and Spectroscopic Data

Experimental data for 3-methoxybut-1-yne is not readily available in the public domain. The
following table summarizes computed data for the compound, primarily sourced from
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PubChem. It is crucial to note that these are theoretical values and may differ from
experimentally determined parameters.

Property Value Source
Molecular Formula CsHsO PubChem[1]
Molecular Weight 84.12 g/mol PubChem[1]
CAS Number 18857-02-8 PubChem[1]
XLogP3 0.6 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor

Count 1 PubChem
Rotatable Bond Count 1 PubChem
Exact Mass 84.057514874 PubChem[1]
Topological Polar Surface Area 9.2 A2 PubChem[1]

Note: All data in this table is computed and should be used as an estimation.

Experimental Protocols: A Plausible Synthetic
Approach

A specific, detailed experimental protocol for the synthesis of 3-methoxybut-1-yne is not
extensively documented in readily accessible literature. However, a plausible synthetic route
can be adapted from general methods for the preparation of secondary alkynyl ethers. One
such common method involves the Williamson ether synthesis, where a sodium alkoxide reacts
with a propargyl halide.

Proposed Synthesis of 3-Methoxybut-1-yne via
Williamson Ether Synthesis

This protocol describes a representative procedure that could be adapted for the synthesis of
3-methoxybut-1-yne.
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Materials:

e 3-Butyn-2-ol

e Sodium hydride (NaH)

e Anhydrous tetrahydrofuran (THF)

o Methyl iodide (CHsl)

o Diethyl ether

o Saturated aqueous ammonium chloride (NH4Cl) solution
e Anhydrous magnesium sulfate (MgSQOa)

Methodology:

o Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g.,
argon or nitrogen), add a 60% dispersion of sodium hydride in mineral oil. Wash the sodium
hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous
tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

e Slowly add a solution of 3-butyn-2-ol in anhydrous THF to the stirred suspension of sodium
hydride via the dropping funnel. After the addition is complete, allow the reaction mixture to
warm to room temperature and stir for an additional hour to ensure complete formation of the
sodium butynoxide.

 Etherification: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise. After
the addition, allow the mixture to warm to room temperature and stir overnight.

o Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of
ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl
ether.

o Combine the organic layers and wash with brine (saturated aqueous NacCl solution).
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

« Purification: Purify the crude product by fractional distillation to obtain 3-methoxybut-1-yne.

Visualizations
Proposed Synthesis Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of 3-
methoxybut-1-yne.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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